Mitochondrial Uncoupling Potency: Unsymmetrical vs. Symmetrical 5,6-Diamine Substitution Governs BAM15-Class Activity
In a systematic SAR campaign using the 5,6-diamine core, the unsymmetrical analog 10b (bearing 2-fluoroaniline and 2,4-difluoroaniline substituents) achieved an EC50 of 190 nM in L6 myoblast cells, representing a 2.6-fold improvement in potency over the lead symmetrical compound BAM15 (EC50 = 490 nM) [1]. By contrast, symmetrical dialkyl-substituted analogs such as 8a (2-methyl) showed markedly weaker activity (EC50 = 2.3 μM, 33% of BAM15 OCR), demonstrating that the unsymmetrical substitution pattern uniquely enabled by the 5,6-diamine scaffold is a critical driver of protonophore potency [1]. The unsubstituted 5,6-diamine parent compound is the essential synthetic gateway to these unsymmetrical derivatives; symmetrical precursors or mono-amine scaffolds cannot access this SAR space.
| Evidence Dimension | Mitochondrial uncoupling potency (EC50) and efficacy (% OCR relative to BAM15) |
|---|---|
| Target Compound Data | Compound 10b (unsymmetrical derivative of 5,6-diamine): EC50 = 190 nM (0.19 μM); compound 8p (symmetrical 2,4-difluoro): EC50 = 700 nM (0.7 μM), 28% OCR |
| Comparator Or Baseline | BAM15 (N,N′-bis(2-fluorophenyl)-5,6-diamine): EC50 = 490 ± 60 nM (100% OCR); compound 8a (symmetrical 2-methyl): EC50 = 2.3 ± 0.7 μM, 33% OCR |
| Quantified Difference | 10b vs. BAM15: 2.6-fold lower EC50; 10b vs. 8a: 12.1-fold lower EC50; unsymmetrical 10v (para-CF3): EC50 = 270 nM vs. symmetrical 8q: inactive |
| Conditions | Oxygen consumption rate (OCR) assay in L6 myoblast cells; compounds tested up to 200 μM or 50 μM; activity normalized to BAM15 positive control |
Why This Matters
For procurement decisions in NASH drug discovery, the ability to generate unsymmetrical derivatives from the 5,6-diamine core directly correlates with achieving sub-micromolar mitochondrial uncoupling potency, a capability not accessible from symmetrical diamines or alternative heterocyclic scaffolds.
- [1] Childress, E. S.; Salamoun, J. M.; Hargett, S. R.; et al. [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. J. Med. Chem. 2020, 63 (5), 2511–2526. Tables 1–4. View Source
